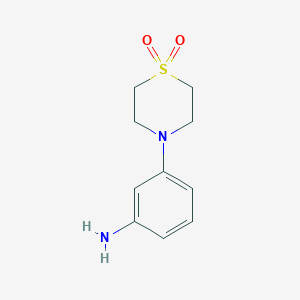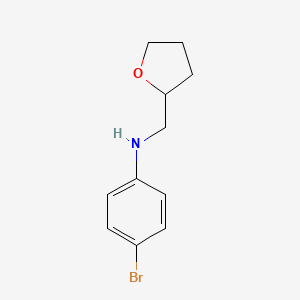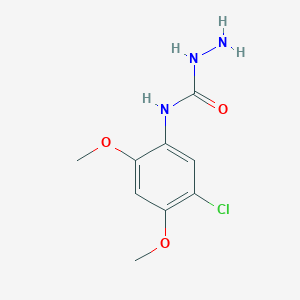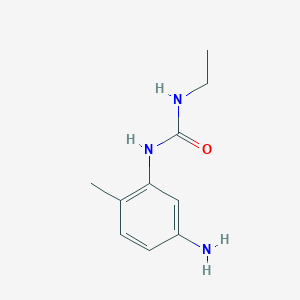
2-(3,5-二甲基-1H-吡唑-4-基)乙酰肼
概述
描述
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide is a chemical compound belonging to the class of hydrazides It features a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, substituted with methyl groups at the 3 and 5 positions, and an acetohydrazide group attached to the 4 position of the pyrazole ring
科学研究应用
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of parasitic infections.
Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free synthesis and the use of environmentally benign reagents, is also being explored to enhance the sustainability of the production process.
化学反应分析
Types of Reactions: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form the corresponding hydrazine derivative.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Hydrazine Derivative: Resulting from the oxidation of the hydrazide group.
Pyrazoline Derivative: Resulting from the reduction of the pyrazole ring.
Substituted Pyrazole Derivatives: Resulting from the substitution of the methyl groups.
作用机制
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide is structurally similar to other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole-4-methanol. its unique combination of the pyrazole ring and the acetohydrazide group sets it apart, providing distinct chemical and biological properties.
相似化合物的比较
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
3,5-Dimethyl-1H-pyrazole-4-methanol
2-(3,5-Dimethyl-1H-pyrazol-4-yl)hydrazine
属性
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-6(3-7(12)9-8)5(2)11-10-4/h3,8H2,1-2H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSISNFFQXXEYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655754 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934172-53-9 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934172-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(benzamido)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide interact with DNA, and what are the implications of this interaction?
A1: The research indicates that 2B binds strongly to DNA, likely through an intercalation mechanism. [] Intercalation occurs when a molecule inserts itself between the base pairs of DNA. This interaction was determined using UV-Visible spectroscopy and further supported by viscosity measurements. [] The binding affinity of 2B to DNA was stronger at a pH of 7.4 (simulating physiological blood pH) compared to a pH of 4.7 (simulating stomach pH). [] The strong binding of 2B to DNA suggests its potential as a DNA-targeting molecule, which could have implications for developing new therapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)
![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)

![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)
![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
amine](/img/structure/B1523171.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)
![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)
![3-Amino-1-[(4-chlorophenyl)methyl]urea](/img/structure/B1523175.png)

